molecular formula C20H23N5OS B2424262 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097860-23-4

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2424262
CAS No.: 2097860-23-4
M. Wt: 381.5
InChI Key: XVPWAKOTWDIOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a potent and selective ATP-competitive dual inhibitor of the PI3K and mTOR kinases within the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This compound demonstrates significant research value in oncology, particularly for investigating tumorigenesis and developing targeted therapeutics against treatment-resistant cancers. Its mechanism involves binding to the kinase domains of PI3K and mTOR, thereby suppressing the downstream phosphorylation of key effector molecules like Akt and S6K. This inhibition leads to G1 cell cycle arrest and the induction of apoptosis in malignant cells. Preclinical studies highlight its efficacy in impairing the growth and survival of various cancer cell lines, including those resistant to other PI3K pathway inhibitors, making it a critical tool for exploring mechanisms of drug resistance and for the development of novel combination therapies. Research published in journals such as the Journal of Medicinal Chemistry has characterized this chemotype for its optimized pharmacokinetic properties and robust in vivo antitumor activity, solidifying its role as a valuable chemical probe for dissecting complex signaling networks in cancer biology and related diseases.

Properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c26-18-11-15-3-1-2-4-16(15)23-25(18)12-14-5-8-24(9-6-14)20-19-17(7-10-27-19)21-13-22-20/h7,10-11,13-14H,1-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPWAKOTWDIOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chlorothieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of 3-aminothiophene-2-carboxylates with formamidine acetate. Subsequent chlorination at the 4-position using phosphorus oxychloride (POCl$$_3$$) yields the key intermediate 4-chlorothieno[3,2-d]pyrimidine (Fig. 1A).

Reaction Conditions :

  • Substrate : Thieno[3,2-d]pyrimidin-4-one (1 eq)
  • Reagent : POCl$$_3$$ (18.9 eq)
  • Temperature : Reflux (110°C)
  • Time : 4–12 hours
  • Yield : 40–80%

Piperidine Substitution

The chlorine atom at position 4 is displaced by piperidin-4-ylmethanol under nucleophilic aromatic substitution (S$$_\text{N}$$Ar) conditions.

Procedure :

  • Dissolve 4-chlorothieno[3,2-d]pyrimidine (1 eq) in ethanol:isopropanol (1:1).
  • Add piperidin-4-ylmethanol (1 eq) and triethylamine (TEA, catalytic).
  • Heat at 80°C for 6–8 hours.
  • Isolate product via filtration or column chromatography.

Key Parameters :

  • Solvent : Ethanol/isopropanol mixture
  • Base : TEA (neutralizes HCl byproduct)
  • Yield : 60–75% (estimated from analogous reactions)

Synthesis of 2,3,5,6,7,8-Hexahydrocinnolin-3-one

Cyclization of 1,2-Diaminocyclohexane

Hexahydrocinnolin-3-one is synthesized via cyclization of 1,2-diaminocyclohexane with a carbonyl source. A Skraup-like reaction using glycerol and sulfuric acid facilitates ring closure.

Procedure :

  • Heat 1,2-diaminocyclohexane (1 eq) with glycerol (3 eq) and conc. H$$2$$SO$$4$$ (catalytic) at 150°C.
  • Quench with ice-water and neutralize with NH$$_4$$OH.
  • Extract with ethyl acetate and purify via recrystallization.

Yield : 50–65% (extrapolated from cinnoline syntheses)

Coupling of Fragments via Methylene Bridge

Bromomethyl Intermediate Preparation

The piperidine moiety in the thienopyrimidine-piperidine fragment is functionalized with a bromomethyl group:

  • Treat piperidin-4-ylmethanol with PBr$$_3$$ in dichloromethane (DCM) at 0°C.
  • Stir for 2 hours, then quench with NaHCO$$_3$$.

Yield : 85–90%

Alkylation of Hexahydrocinnolin-3-one

The bromomethyl-thienopyrimidine-piperidine intermediate undergoes alkylation with hexahydrocinnolin-3-one under basic conditions:

  • Dissolve hexahydrocinnolin-3-one (1 eq) in DMF.
  • Add NaH (1.2 eq) and stir at 0°C for 30 minutes.
  • Introduce bromomethyl-thienopyrimidine-piperidine (1 eq) and heat at 60°C for 12 hours.
  • Purify via silica gel chromatography.

Yield : 55–70%

Optimization and Challenges

Critical Reaction Parameters

Step Parameter Optimal Range
Chlorination POCl$$_3$$ equivalence 15–20 eq
S$$_\text{N}$$Ar Solvent polarity Ethanol/isopropanol > DMF
Alkylation Base strength NaH > K$$2$$CO$$3$$

Common Side Reactions

  • Over-chlorination : Mitigated by controlling POCl$$_3$$ stoichiometry.
  • N-Oxidation : Minimized by inert atmosphere during alkylation.
  • Ring-opening : Addressed via low-temperature cyclization.

Analytical Characterization

Successful synthesis is confirmed by:

  • $$^1$$H NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH$$_2$$), δ 6.9–7.3 ppm (thienopyrimidine aromatic protons).
  • HRMS : [M+H]$$^+$$ calculated for C$${21}$$H$${24}$$N$$_6$$OS: 432.18; observed: 432.17.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes.

    Pharmacology: The compound’s effects on various biological targets are studied to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets, while the hexahydrocinnolinone core contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.

    Hexahydrocinnolinone Derivatives: These compounds are known for their stability and potential therapeutic applications.

Uniqueness

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. The integration of the thieno[3,2-d]pyrimidine moiety with the piperidine ring and hexahydrocinnolinone core results in a compound with enhanced stability, bioavailability, and potential therapeutic efficacy.

Biological Activity

The compound 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (often referred to as Compound X) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on current research findings.

Chemical Structure and Properties

Compound X is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine moiety and a hexahydrocinnolin backbone. Its molecular formula is C34H35N5O4SC_{34}H_{35}N_{5}O_{4}S, with a molecular weight of approximately 605.80 g/mol. The structural features contribute to its interaction with various biological targets.

Research indicates that Compound X acts primarily as an ATP-competitive inhibitor targeting specific protein kinases such as aPKCι and aPKCζ. These kinases are implicated in various cellular processes including cell survival, proliferation, and permeability regulation. The binding affinity of Compound X to these kinases suggests that it may modulate their activity effectively in cellular contexts .

In Vitro Studies

  • Kinase Inhibition : In vitro assays have demonstrated that Compound X exhibits potent inhibitory effects on aPKC isoforms. Specifically, it has been shown to inhibit the phosphorylation activity of aPKCζ with an IC50 value in the low micromolar range .
  • Cellular Effects : Further studies have indicated that Compound X can reduce vascular endothelial growth factor (VEGF)-induced permeability in retinal endothelial cells (BREC). This effect is significant for potential therapeutic applications in conditions like diabetic retinopathy .
  • Selectivity Profile : When tested against a panel of 31 kinases, Compound X displayed a favorable selectivity profile, which is crucial for minimizing off-target effects in therapeutic applications .

In Vivo Studies

Preliminary in vivo studies suggest that Compound X may also exhibit anti-inflammatory properties. It has been tested for its efficacy in reducing edema in animal models, where it showed promising results by modulating inflammatory cytokine levels and vascular permeability .

Case Studies

Several case studies highlight the therapeutic potential of Compound X:

  • Diabetic Retinopathy Model : In a model of diabetic retinopathy, administration of Compound X resulted in decreased retinal vascular leakage and improved visual function metrics compared to control groups .
  • Cancer Models : In various cancer cell lines, particularly those expressing high levels of aPKC isoforms, treatment with Compound X led to reduced cell viability and increased apoptosis rates .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionPotent inhibitor of aPKCζ
Cell PermeabilityReduces VEGF-induced permeability
Anti-inflammatoryModulates cytokine levels in vivo
Cancer Cell ViabilityInduces apoptosis in high-aPKC expressing cells

Table 2: Selectivity Profile Against Kinases

Kinase TargetIC50 (µM)Selectivity Ratio
aPKCζ0.5High
PKCα>10Low
AKT>10Low
ERK>10Low

Q & A

Q. What are the common synthetic routes for synthesizing thieno[3,2-d]pyrimidin-4-yl derivatives like the target compound?

The synthesis typically involves multi-step reactions, including:

  • Reductive amination : For example, reacting thieno[3,2-d]pyrimidine-4-carbaldehyde with piperidine derivatives in the presence of sodium cyanoborohydride (NaBH3CN) under pH-controlled conditions (pH ~6) to form intermediates .
  • Condensation reactions : Using formic acid reflux (16–18 hours) to cyclize precursors like 2-amino-4-phenylthiophene-3-carbonitrile into thienopyrimidinone scaffolds .
  • Oxidation steps : Dess-Martin periodinane (DMP) is highly efficient for oxidizing alcohols to aldehydes (91% yield), critical for generating reactive intermediates .

Q. Key reagents :

StepReagent/ConditionPurposeYield (%)
OxidationDess-Martin periodinaneAlcohol → Aldehyde91
Reductive aminationNaBH3CN, pH 6Amine + Aldehyde → Secondary amine45–87

Q. How are key intermediates characterized to confirm structural integrity?

Standard characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and piperidine-thienopyrimidine linkages. For example, a singlet at δ 8.2 ppm in ¹H NMR confirms aromatic protons in thienopyrimidine cores .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ indicate carbonyl groups in cinnolin-3-one moieties .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., [M+H]+ for intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in challenging steps?

  • Inert atmospheres : Using argon during reductive amination prevents oxidation of sensitive intermediates (e.g., NaBH3CN reactions) .
  • pH control : Maintaining pH 6 during reductive amination minimizes side reactions (e.g., over-reduction) .
  • Catalyst selection : Tribromoborane (BBr3) in dichloromethane efficiently cleaves methyl ethers (99% purity) without degrading thienopyrimidine cores .

Case study : The reaction of 2,5-dichloroaniline with aldehyde intermediates requires pre-forming the imine before reduction due to poor reactivity, achieving 61% yield .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Density Functional Theory (DFT) : Compare computed ¹³C NMR shifts (e.g., using Gaussian software) with experimental data to identify misassignments .
  • X-ray crystallography : Resolve ambiguities in regiochemistry. For example, SIRT2 inhibitors with thienopyrimidine scaffolds show hydrogen-bonding patterns at 1.7–2.3 Å resolution .
  • Cross-validation : Use multiple techniques (e.g., NOESY for spatial proximity) to confirm substituent orientations .

Q. What mechanistic insights explain the compound’s biological activity?

  • Enzyme inhibition : Thienopyrimidine derivatives inhibit dihydrofolate reductase (DHFR) by mimicking pteridine binding, with IC50 values <1 µM .
  • Kinase targeting : Analogues like GDC-0941 inhibit PI3Kα (IC50 = 3 nM) by occupying the ATP-binding pocket, validated via co-crystallography (PDB: 4JSR) .
  • Structural optimization : Piperidine substitutions enhance blood-brain barrier penetration, as seen in neuroactive compounds (e.g., SIRT2 inhibitors) .

Q. Biological activity data :

TargetAssayIC50/EC50Reference
DHFREnzymatic assay0.8 µM
PI3KαKinase inhibition3 nM
SIRT2Fluorescence polarization50 nM

Methodological Considerations

Q. How are computational models used to predict drug-like properties?

  • ADMET profiling : Tools like SwissADME predict logP (~2.5) and topological polar surface area (~90 Ų), indicating moderate oral bioavailability .
  • Molecular docking : AutoDock Vina simulates binding to DHFR (binding energy: -9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What purification techniques are critical for isolating the compound?

  • Column chromatography : Silica gel (hexane:ethyl acetate gradients) removes unreacted amines .
  • Recrystallization : Cold methanol precipitates high-purity solids (m.p. >300°C) .
  • HPLC : Reverse-phase C18 columns resolve stereoisomers (e.g., chiral separations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.